2-aminopyridine-3-sulfonic Acid
Description
Contextualization of Pyridine (B92270) and Sulfonamide Scaffolds in Contemporary Chemical and Biological Sciences
The pyridine ring is a fundamental heterocyclic scaffold that is not only a common solvent and reagent in organic chemistry but also a "privileged scaffold" in medicinal chemistry. mdpi.compatsnap.com Its derivatives are integral to a vast array of pharmaceuticals and bioactive molecules. patsnap.comnih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and imparts specific electronic properties to the molecule, influencing its reactivity and biological interactions. mdpi.com Aminopyridines, in particular, are a class of pyridine derivatives that have been extensively studied for decades due to their diverse pharmacological activities. wikipedia.orgsemanticscholar.org They serve as precursors for a wide range of heterocyclic compounds and are found in drugs with antibacterial, anticancer, anti-inflammatory, and antiviral properties. nih.govnih.gov The presence of the amino group provides a key site for further chemical modification, allowing for the synthesis of complex molecular architectures.
Historical Perspective and Evolution of Research on 2-Aminopyridine-3-sulfonic Acid
The history of this compound is intrinsically linked to the broader development of pyridine chemistry. The synthesis of aminopyridines, such as the parent compound 2-aminopyridine (B139424), was famously achieved through the Chichibabin reaction, first reported in the early 20th century. wikipedia.org The introduction of a sulfonic acid group onto the pyridine ring is typically achieved through sulfonation reactions.
Specific historical details on the first synthesis of this compound are not prominently documented in readily available literature. However, methods for the synthesis of related compounds provide insight into its potential preparative routes. For instance, the synthesis of pyridine-3-sulfonic acid can be achieved through the oxidation of 3-chloropyridine (B48278) to its N-oxide, followed by sulfonation and subsequent reduction. google.com The synthesis of aminopyridine derivatives often involves the nitration of an aminopyridine followed by reduction, though this can lead to mixtures of isomers. semanticscholar.orgorgsyn.org For example, the nitration of 2-aminopyridine typically yields a mixture of 2-amino-3-nitropyridine (B1266227) and 2-amino-5-nitropyridine. semanticscholar.org Subsequent chemical modifications would be required to introduce the sulfonic acid group.
More recent research has focused on developing efficient and versatile methods for the synthesis of substituted 2-aminopyridines. patsnap.comnih.gov These modern synthetic strategies, often involving multicomponent reactions, provide access to a wide variety of 2-aminopyridine derivatives with diverse substitution patterns. While direct historical accounts of this compound are scarce, its existence and study are a logical progression in the exploration of functionalized pyridine scaffolds.
Rationale for Continued Investigation of this compound in Diverse Research Disciplines
The continued interest in this compound stems primarily from its role as a versatile synthetic intermediate. The presence of three distinct functional groups—the basic amino group, the acidic sulfonic acid group, and the pyridine nitrogen—makes it a valuable building block for the synthesis of more complex molecules. Each of these sites can be selectively modified to create a library of derivatives for various applications.
In medicinal chemistry, this compound serves as a scaffold for the development of novel therapeutic agents. The combination of the aminopyridine and sulfonic acid moieties is of particular interest for designing enzyme inhibitors, where the different functional groups can interact with specific residues in an enzyme's active site. For example, derivatives of 2-aminopyridine have been investigated as potential antibacterial and anticancer agents. nih.govnih.gov
In materials science, the zwitterionic nature of this compound (due to the presence of both acidic and basic groups) could lead to the formation of interesting supramolecular structures and materials with unique properties, such as nonlinear optical activity. researchgate.net The ability of the sulfonic acid group to coordinate with metal ions also makes it a potential ligand for the synthesis of coordination polymers and metal-organic frameworks.
Overview of Key Research Domains and Methodological Approaches
Research involving this compound and its derivatives spans several key domains, with a strong emphasis on synthesis and biological evaluation.
Key Research Domains:
Synthetic Chemistry: A significant portion of the research focuses on the development of novel and efficient synthetic routes to 2-aminopyridine derivatives. This includes multicomponent reactions that allow for the rapid assembly of complex molecules from simple starting materials. mdpi.comnih.gov The synthesis of derivatives often involves reactions of the amino or sulfonic acid groups to introduce new functionalities.
Medicinal Chemistry: The design and synthesis of new drug candidates based on the 2-aminopyridine scaffold is a major area of investigation. Researchers explore the structure-activity relationships of these compounds to optimize their therapeutic properties, such as antibacterial, antiviral, and anticancer activities. nih.govnih.govresearchgate.net
Pharmacology: This domain involves the in vitro and in vivo evaluation of the biological activity of synthesized compounds. This can include testing against various bacterial and fungal strains, cancer cell lines, and specific enzymes. nih.govnih.gov
Computational Chemistry: Molecular docking and other computational methods are increasingly used to predict the binding of 2-aminopyridine derivatives to biological targets and to understand the structural basis for their activity. nih.gov
Methodological Approaches:
The study of this compound and its derivatives employs a range of standard chemical and biological techniques:
Synthesis: Common synthetic methods include multicomponent reactions, cross-coupling reactions, and functional group transformations. nih.gov
Purification and Characterization: Synthesized compounds are purified using techniques such as recrystallization and column chromatography. Their structures are confirmed using spectroscopic methods including:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)
Fourier-Transform Infrared (FTIR) spectroscopy
Mass Spectrometry (MS)
Biological Assays: The biological activity of these compounds is assessed using a variety of assays, such as:
Minimum Inhibitory Concentration (MIC) assays for antimicrobial activity. nih.gov
Cytotoxicity assays against cancer cell lines.
Enzyme inhibition assays.
The following data tables provide examples of the types of research findings associated with derivatives of 2-aminopyridine.
Table 1: Synthesis of 2-Aminopyridine Derivatives via Multicomponent Reaction
This table is illustrative and based on typical yields reported for multicomponent syntheses of 2-aminopyridine derivatives. nih.gov
Table 2: Antibacterial Activity of Selected 2-Aminopyridine Derivatives
This table presents example data on the Minimum Inhibitory Concentration (MIC) of synthesized 2-aminopyridine derivatives against Staphylococcus aureus, demonstrating their potential as antibacterial agents. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
2-aminopyridine-3-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3S/c6-5-4(11(8,9)10)2-1-3-7-5/h1-3H,(H2,6,7)(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTSFAEFKJOUTKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376472 | |
| Record name | 2-aminopyridine-3-sulfonic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16250-07-0 | |
| Record name | 2-aminopyridine-3-sulfonic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Structural Characterization Methodologies
Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Identification
Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the functional groups within a molecule. These methods probe the vibrational and rotational energy states of molecular bonds, generating a unique spectral "fingerprint."
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum reveals characteristic absorption bands corresponding to specific functional groups.
For 2-aminopyridine-3-sulfonic acid, the FTIR spectrum is expected to be a composite of the features from the amino (-NH₂) group and the sulfonic acid (-SO₃H) group attached to the pyridine (B92270) ring.
Expected Vibrational Frequencies:
-NH₂ Group (from 2-aminopyridine): The amino group typically exhibits symmetric and asymmetric stretching vibrations in the range of 3300-3500 cm⁻¹. For 2-aminopyridine (B139424), these have been reported at approximately 3442 cm⁻¹ and 3300 cm⁻¹. A scissoring (bending) vibration is also characteristic and appears around 1617-1630 cm⁻¹.
-SO₃H Group (from pyridine-3-sulfonic acid): The sulfonic acid group is characterized by strong absorption bands. Asymmetric and symmetric stretching vibrations of the S=O bond are expected between 1140 cm⁻¹ and 1200 cm⁻¹. The S-O stretching vibration is typically observed around 1035 cm⁻¹.
Pyridine Ring: The aromatic C-H stretching vibrations of the pyridine ring are anticipated above 3000 cm⁻¹, while the ring stretching vibrations (C=C and C=N) occur in the 1300-1630 cm⁻¹ region.
By combining these, the FTIR spectrum of this compound would present a detailed map of its constituent parts, confirming the presence of both the amino and sulfonic acid functionalities on the pyridine framework.
Interactive Table: Predicted FTIR Data for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
|---|---|---|
| Asymmetric N-H Stretch | ~3440 | Amino (-NH₂) |
| Symmetric N-H Stretch | ~3300 | Amino (-NH₂) |
| Aromatic C-H Stretch | >3000 | Pyridine Ring |
| N-H Scissoring | ~1620 | Amino (-NH₂) |
| Ring Stretching | 1300-1630 | Pyridine Ring (C=C, C=N) |
| Asymmetric S=O Stretch | ~1195 | Sulfonic Acid (-SO₃H) |
| Symmetric S=O Stretch | ~1145 | Sulfonic Acid (-SO₃H) |
Raman Spectroscopy (FT-Raman, Surface-Enhanced Raman Scattering)
Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While FTIR is sensitive to polar bonds, Raman spectroscopy provides excellent data for non-polar bonds and symmetric vibrations, making it particularly useful for analyzing the pyridine ring structure.
In the context of this compound, FT-Raman spectroscopy would be expected to clearly resolve the pyridine ring stretching modes. For instance, in pyridine-3-sulfonic acid, these ring vibrations are observed in the Raman spectrum at approximately 1637, 1610, and 1480 cm⁻¹. The NH₂ scissoring vibration in 2-aminopyridine is also Raman active, appearing around 1628 cm⁻¹.
Surface-Enhanced Raman Scattering (SERS) could be employed to significantly amplify the Raman signal. Studies on pyridine-3-sulfonic acid have shown that bands related to C-H and S-O vibrations are particularly enhanced, suggesting a specific orientation of the molecule on the enhancing metallic surface. A similar approach for this compound could provide insights into its surface interaction and molecular orientation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an unparalleled technique for determining the precise carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Proton Nuclear Magnetic Resonance (¹H NMR)
¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound, three distinct aromatic
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry serves as a critical tool for determining the molecular weight and probing the fragmentation pathways of a molecule. For this compound, with a molecular formula of C₅H₆N₂O₃S and a molecular weight of 174.18 g/mol , high-resolution and soft ionization techniques are indispensable for precise characterization. chemsrc.comchemicalbook.com
High-Resolution Mass Spectrometry (HR-MS)
High-Resolution Mass Spectrometry (HR-MS) is essential for obtaining the exact mass of a compound, which in turn confirms its elemental composition. While the synthesis of various pyridosulfonamide derivatives and their characterization by HR-MS has been reported, specific high-resolution mass spectral data for this compound is not extensively detailed in the available scientific literature. rasayanjournal.co.in The theoretical exact mass for this compound (C₅H₆N₂O₃S) is 174.01000 Da. chemsrc.com An HR-MS analysis would be expected to confirm this value, providing unambiguous verification of the compound's identity.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing polar and thermally labile molecules like sulfonic acids. It allows for the observation of the molecular ion with minimal fragmentation. Studies on related aminosulfonic acids have demonstrated the utility of ESI-MS in analyzing their aggregation and clustering behavior in the gas phase. researchgate.net However, specific ESI-MS fragmentation patterns and detailed spectral analysis for this compound are not prominently featured in the reviewed literature. A typical ESI-MS analysis in negative ion mode would be expected to show a prominent ion at m/z 173.0027, corresponding to the deprotonated molecule [M-H]⁻. Further fragmentation through collision-induced dissociation would likely involve the loss of SO₃ (80 Da) or other characteristic fragments.
Electronic Absorption Spectroscopy for Conjugation and Electronic Transitions
Electronic absorption spectroscopy is a key technique for investigating the electronic structure of conjugated systems, providing insights into electron transitions between molecular orbitals.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to electronic transitions within a molecule. The pyridine ring, amino group, and sulfonic acid group in this compound all influence its electronic structure. While UV-Vis spectra are available for the parent compound, 2-aminopyridine, detailed spectral data and analysis of the electronic transitions specific to this compound are not widely published. nist.gov It is anticipated that the sulfonation of the 2-aminopyridine scaffold would lead to shifts in the absorption maxima (λmax) due to the electronic effects of the sulfonic acid group on the π-system of the pyridine ring.
X-ray Crystallography and Diffraction Studies for Solid-State Structure
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, offering precise details on bond lengths, bond angles, and intermolecular interactions.
Powder X-ray Diffraction (PXRD) for Bulk Purity and Polymorphism
Powder X-ray Diffraction (PXRD) is an essential technique for confirming the crystalline nature and phase purity of bulk samples of this compound. The resulting diffraction pattern is a unique fingerprint of the compound's crystal structure. Well-defined, sharp Bragg's peaks in the PXRD pattern are indicative of a highly crystalline material. imanagerpublications.com This analysis is critical for identifying different polymorphic forms, which may exhibit distinct physical properties. gre.ac.uk
By analyzing the positions and intensities of the diffraction peaks, the crystal system and unit cell parameters can be determined. imanagerpublications.comunesp.br For instance, studies on related compounds like 2-aminopyridine barium chloride have used PXRD to confirm its orthorhombic crystal system. imanagerpublications.com A similar analysis for this compound would be the definitive method for characterizing its solid-state structure and ensuring the homogeneity of a synthesized batch. gre.ac.uk
Table 1: Representative PXRD Data Interpretation
| Parameter | Description | Significance for this compound |
|---|---|---|
| Peak Position (2θ) | The angles at which constructive interference occurs, governed by Bragg's Law. | Characteristic of the crystal lattice; used to identify the compound and its polymorphs. |
| Peak Intensity | The height of the diffraction peaks. | Related to the arrangement of atoms in the crystal structure. |
| Peak Shape/Width | The breadth of the diffraction peaks. | Sharp peaks indicate high crystallinity and large crystallite size; broad peaks suggest amorphous content or small crystallites. |
| Unit Cell Parameters | The dimensions (a, b, c) and angles (α, β, γ) of the fundamental repeating unit of the crystal. | Defines the geometry of the crystal lattice and can be determined from indexed PXRD data. imanagerpublications.comresearchgate.net |
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Crystal Packing)
The molecular structure of this compound, featuring a primary amine (-NH2), a pyridine ring, and a sulfonic acid (-SO3H) group, provides multiple sites for strong intermolecular interactions, particularly hydrogen bonding. matrix-fine-chemicals.com The amino group and the sulfonic acid hydroxyl group act as potent hydrogen bond donors, while the pyridine nitrogen and the sulfonyl oxygen atoms serve as strong hydrogen bond acceptors. nih.gov
These interactions are the driving force behind the formation of a stable, three-dimensional supramolecular architecture. nih.gov The analysis of crystal structures of similar compounds, such as silylated 2-aminopyrimidines and various sulfonamides, reveals extensive networks of N–H···N and N–H···O hydrogen bonds. nih.govmdpi.com These bonds dictate the molecular conformation and the efficiency of the crystal packing. nih.govnih.gov It is expected that in the solid state of this compound, these hydrogen bonds will create robust synthons, leading to a densely packed and stable crystalline structure.
Thermal Analysis Techniques for Stability and Phase Transitions
Thermal analysis techniques are crucial for determining the stability, decomposition profile, and phase behavior of this compound as a function of temperature.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. A TGA thermogram for this compound would provide critical information on its thermal stability and decomposition pathway. The onset temperature of mass loss indicates the point at which the compound begins to decompose. researchgate.net For comparison, the related compound 2-aminopyridine-3-carboxylic acid exhibits decomposition upon melting. sigmaaldrich.com TGA can quantify the percentage of mass lost at each stage, which can correspond to the loss of specific fragments of the molecule or residual solvent. unesp.br
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. gre.ac.uk This technique is highly sensitive to thermal events and is used to identify phase transitions such as melting, crystallization, and solid-solid transitions. gre.ac.ukresearchgate.net A DSC scan of this compound would show an endothermic peak corresponding to its melting point, which would likely be accompanied by decomposition, as seen in similar structures. sigmaaldrich.com The presence of multiple endothermic or exothermic events before the final melting could signify the existence of different polymorphic forms and their interconversion upon heating. gre.ac.uk
Table 2: Thermal Analysis Events for this compound
| Technique | Event | Interpretation |
|---|---|---|
| TGA | Mass Loss | Indicates decomposition or volatilization of the compound or trapped solvent. The temperature of onset signifies the limit of thermal stability. researchgate.net |
| DSC | Endothermic Peak | Absorption of heat, typically corresponding to melting, boiling, or a solid-solid phase transition. gre.ac.uk |
| DSC | Exothermic Peak | Release of heat, often associated with crystallization, decomposition, or a chemical reaction. |
Electrochemical Investigations (e.g., Cyclic Voltammetry)
Electrochemical studies, such as cyclic voltammetry (CV), are employed to investigate the redox properties of a compound. This technique measures the current that develops in an electrochemical cell as the voltage is varied. A CV experiment on this compound would reveal its oxidation and reduction potentials. The pyridine ring and the amino group are functionalities that can potentially undergo electrochemical oxidation, and understanding these processes is valuable for applications in materials science and electroplating, where related pyridine sulfonic acids are used. google.com
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of many-body systems. It is particularly effective for predicting the geometric and electronic characteristics of organic molecules. For derivatives of 2-aminopyridine (B139424), DFT calculations have been instrumental in elucidating their structure, stability, and spectroscopic signatures. imist.maniscair.res.in
Prediction of Electronic Structure and Spectroscopic Properties
DFT methods, particularly using hybrid functionals like B3LYP, are widely employed to predict the electronic structure of pyridine (B92270) derivatives. niscair.res.inresearchgate.net These calculations provide valuable information on frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter, indicating the chemical reactivity and kinetic stability of a molecule. imist.ma For instance, a smaller energy gap suggests that a molecule is more reactive. imist.ma In studies of related 2-aminopyridine derivatives, the HOMO-LUMO gap has been calculated to understand the potential for intramolecular charge transfer, a key feature for applications in nonlinear optics. researchgate.net
Molecular Electrostatic Potential (MEP) analysis, another tool derived from DFT, maps the charge distribution on the molecule's surface. This map is color-coded to identify electrophilic (electron-poor, typically blue) and nucleophilic (electron-rich, typically red) regions. imist.ma For 2-aminopyridine-3-sulfonic acid, the MEP would be expected to show a high negative potential around the oxygen atoms of the sulfonic acid group and the nitrogen atom of the pyridine ring, indicating sites prone to electrophilic attack. Conversely, the hydrogen atoms of the amino group would represent positive potential regions.
Furthermore, DFT is used to simulate vibrational spectra (Infrared and Raman). researchgate.nettsijournals.com By calculating the harmonic frequencies, researchers can assign the vibrational modes observed in experimental spectra. For 2-aminopyridine, NH2 stretching and scissoring vibrations are characteristic modes that are well-reproduced by DFT calculations. tsijournals.com The addition of a sulfonic acid group would introduce strong, characteristic stretching frequencies for the S=O and S-O bonds.
Table 1: Representative Calculated DFT Data for 2-Aminopyridine Analogs Note: This data is for the parent molecule 2-aminopyridine and is illustrative of the parameters calculated. The values for this compound would be influenced by the sulfonic acid group.
| Parameter | Method/Basis Set | Calculated Value | Reference |
| NH₂ Asymmetric Stretch | B3LYP/6-31G | 3611 cm⁻¹ | tsijournals.com |
| NH₂ Symmetric Stretch | B3LYP/6-31G | 3489 cm⁻¹ | tsijournals.com |
| NH₂ Scissoring | B3LYP/6-31G* | 1611 cm⁻¹ | tsijournals.com |
| HOMO-LUMO Gap (ΔE) | B3LYP-D/TZ2P | Lowering upon dimerization | researchgate.net |
Conformational Analysis and Tautomerism
Substituted pyridines can exist in different tautomeric forms, and DFT calculations are crucial for determining their relative stabilities. nih.govruc.dk For 2-aminopyridine, amino-imino tautomerism is possible. For this compound, the situation is more complex due to the presence of both an acidic (sulfonic acid) and a basic (amino) group, which allows for the formation of a zwitterionic tautomer where the proton from the sulfonic acid is transferred to the amino group or the pyridine ring nitrogen.
DFT studies on similar systems, like hydroxy pyridines, show that the pyridone tautomer is significantly more stable than the hydroxy form. chemtube3d.com For other substituted pyridines, the relative energies of various tautomers and the energy barriers for their interconversion have been calculated. kashanu.ac.ir These calculations typically show that factors like the formation of strong intramolecular hydrogen bonds and the preservation of aromaticity play a key role in stabilizing certain tautomers. kashanu.ac.ir For this compound, DFT calculations would be essential to predict whether the neutral form or a zwitterionic form is the most stable conformer in the gas phase and in different solvents.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing a detailed picture of their dynamic behavior. This technique is invaluable for studying how molecules like this compound interact with their environment, particularly with solvents.
Investigation of Dynamic Behavior and Solvent Interactions
MD simulations can be used to investigate the solvation of pyridine derivatives in various solvents. researchgate.net By simulating the molecule in a box of solvent molecules (e.g., water), one can analyze the structure of the solvation shells and the nature of intermolecular interactions. For this compound, the amino and sulfonic acid groups are expected to be strong hydrogen bond donors and acceptors, leading to well-defined interactions with protic solvents like water.
Simulations of pyridine at liquid-vapor interfaces have revealed specific molecular orientations. researchgate.net A synergistic approach combining MD simulations with DFT has been used to study the chemisorption of pyridine on surfaces like copper iodide, identifying the crucial roles of Cu⋯N, π-π*, and hydrogen bonding interactions. rsc.org Similar MD studies on this compound could elucidate its behavior at biological interfaces, such as cell membranes, by modeling its interactions with lipid bilayers and surrounding water molecules. Reactive force field MD simulations have even been used to explore the combustion mechanisms of pyridine, demonstrating the versatility of this computational method. ucl.ac.uk
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is a fundamental tool in drug discovery for screening virtual libraries of compounds and for understanding how a potential drug molecule might interact with its biological target.
Prediction of Ligand-Protein Interactions and Binding Modes
The 2-aminopyridine scaffold is a well-known pharmacophore present in numerous biologically active molecules. rsc.org Likewise, sulfonamide and sulfonate groups are common in many drugs. Consequently, derivatives containing these moieties are frequently the subject of molecular docking studies to predict their binding affinity and interaction patterns with various protein targets. kfupm.edu.sanih.gov
Docking studies on 2-aminopyridine derivatives show that the pyridine ring and the amino group are key interaction points. The pyridine nitrogen often acts as a hydrogen bond acceptor, while the amino group can act as a hydrogen bond donor, frequently forming crucial interactions with amino acid residues like glutamate (B1630785) and tryptophan in the active site of enzymes like nitric oxide synthase. nih.gov
For this compound, the sulfonic acid group would provide additional, strong interaction points. The sulfonyl oxygens are potent hydrogen bond acceptors and can also participate in electrostatic interactions with positively charged residues (e.g., arginine, lysine) or metal ions in the protein's active site. Docking studies of various sulfonated compounds have confirmed their ability to form these types of interactions, which are critical for high binding affinity. nih.gov These studies help rationalize the structure-activity relationships (SAR) of a series of compounds and guide the design of more potent and selective inhibitors. nih.govresearchgate.net
Table 2: Examples of Molecular Docking Results for Related Pyridine and Sulfonate Compounds Note: This table presents docking data for analogous compounds to illustrate the types of interactions and binding scores observed. The specific performance of this compound would depend on the specific protein target.
| Compound Type | Protein Target | Key Interacting Residues | Binding Affinity/Score | Reference |
| 2-Aminopyridine Derivative | S. aureus (PDB: 4URM) | GLU(A:58), THR(A:173) | - | nih.gov |
| 2-Aminopyridine Derivative | Neuronal Nitric Oxide Synthase (nNOS) | Glu-597, Trp-592 | Kᵢ = 29 nM | nih.gov |
| Sulfonate Derivative | Nucleotide Pyrophosphatase 1 (NPP1) | - | IC₅₀ = 0.387 µM | nih.gov |
| Pyridine Derivative | Tubulin | - | IC₅₀ = 4.03 µM | nih.gov |
| Pyridopyrimidine | COX-2 | - | IC₅₀ = 0.67 µM | researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Analysis for Bioactivity Prediction
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry for predicting the biological activity of chemical compounds. While specific QSAR models for this compound are not extensively documented in publicly available literature, research on related aminopyridine structures provides a framework for how such analyses could be applied.
QSAR models are built by correlating variations in the physicochemical properties (descriptors) of a series of compounds with their measured biological activities. For instance, a computational study on 2-amino-5-methyl pyridine utilized Density Functional Theory (DFT) to calculate molecular descriptors such as dipole moment, polarizability, and HOMO-LUMO energy differences. researchgate.net These descriptors help to understand the molecule's electronic properties, kinetic stability, and reactivity. researchgate.net Similar methodologies have been applied to broader classes of aminopyridine derivatives to create predictive models for their bioactivities as potent inhibitors of specific enzymes, such as c-Jun N-terminal kinases (JNK). researchgate.netrsc.org
A typical QSAR study involves:
Descriptor Calculation: Computing a wide range of molecular descriptors (e.g., topological, quantum chemical, electronic).
Model Building: Using statistical methods to build a mathematical relationship between the descriptors and the biological activity (e.g., IC₅₀ values).
Model Validation: Testing the model's predictive power using an external set of compounds. researchgate.net
For this compound, a QSAR model could be developed to predict its potential as an antibacterial agent or an enzyme inhibitor by synthesizing a series of derivatives, measuring their activity, and correlating it with calculated molecular descriptors. Such models would accelerate the discovery of new, more potent drug candidates. rsc.org
Physicochemical Optimization of Molecular Properties (POM Theory)
The Physicochemical Optimization of Molecular Properties (POM) theory is a computational approach used to analyze and predict the pharmacokinetic and toxicological profiles of drug candidates. It often involves a suite of tools (like Petra/Osiris/Molinspiration) to calculate properties related to drug-likeness, such as solubility, lipophilicity, and potential toxicity risks.
In a study focused on a new series of imidazole[1,2-a]pyridine-sulfonamides synthesized from a 2-aminopyridine precursor, POM analysis was instrumental. researchgate.net The investigation used computational tools to evaluate the drug-like attributes of the final compounds. researchgate.net The analysis revealed that the synthesized sulfonamide derivatives possessed an optimal drug ability score, suggesting favorable pharmacokinetic properties. researchgate.net
The POM analysis platform can identify key pharmacophore sites, which are the essential features of a molecule that interact with a biological target. For example, in a study of compounds from Nigella sativa, POM analyses identified specific oxygen atoms as potential antiviral pharmacophore sites. researchgate.net This methodology could be directly applied to this compound to predict its bioavailability, identify potential toxicity issues, and pinpoint the structural features crucial for its biological activity, thereby guiding the design of safer and more effective derivatives.
| Pharmacophore Sites | Identifies key interaction points for biological activity. | Petra |
Theoretical Mechanistic Elucidations of Chemical Transformations
Theoretical chemistry offers profound insights into the step-by-step mechanisms of chemical reactions, including transition states and reaction kinetics. While specific mechanistic studies on the transformations of this compound are scarce, research on related aminopyridine systems demonstrates the utility of these theoretical approaches.
For instance, the synthesis of 2-aminopyridine derivatives has been mechanistically explored. One proposed pathway involves the reaction of an enaminone with malononitrile, which proceeds through a Knoevenagel condensation to form an initial intermediate. nih.gov This intermediate then reacts with a primary amine, undergoes cyclization, and finally aromatizes to yield the 2-aminopyridine structure. nih.gov
Furthermore, the reactivity of aminopyridines has been studied theoretically. The reaction of 4-aminopyridine (B3432731) with halogens like bromine (Br₂) was shown to be a complex process involving bromination and dimerization, highlighting the compound's nucleophilic character. acs.org Kinetic and mechanistic studies on the oxidation of 3-aminopyridine (B143674) by peroxomonosulfuric acid have also been conducted, rationalizing the reaction rates by invoking different protonated and unprotonated forms of the substrate as the reactive species. mdpi.com These studies, often supported by DFT calculations, help to understand the electronic factors that govern the reactivity of the aminopyridine ring and its substituents, knowledge that is directly applicable to predicting the chemical behavior of this compound.
Crystal Structure Prediction and Intermolecular Forces Analysis (e.g., Hirshfeld Surface Analysis)
While the specific crystal structure of this compound is not readily found in the surveyed literature, extensive crystallographic work has been done on salts formed between the 2-aminopyridinium cation and various anions. These studies provide critical information on the intermolecular interactions that govern the solid-state packing, which can be visualized and quantified using Hirshfeld surface analysis.
Hirshfeld surface analysis is a powerful computational method that maps the intermolecular contacts in a crystal. It delineates the regions of close contact between neighboring molecules, providing a visual and quantitative breakdown of the forces holding the crystal together.
In the crystal structure of 2-amino-3-hydroxypyridinium acesulfamate, a compound closely related to the title molecule, Hirshfeld analysis revealed that the crystal packing is dominated by O···H/H···O (43.1%) and H···H (24.2%) contacts. nih.gov Similarly, in bis(2-aminopyridinium) hexachloridostannate(IV), the analysis of the 2-aminopyridinium cation showed that H···Cl (47.3%) and H···H (21.1%) contacts were the most significant interactions. iucr.org These studies consistently show that the protonated pyridine nitrogen and the amino group are primary sites for strong hydrogen bonding (N—H···O and N—H···Cl), which often form characteristic ring motifs, such as the R²₂(8) motif, and play a crucial role in assembling the supramolecular architecture. iucr.orgresearchgate.net
Table 2: Summary of Hirshfeld Surface Analysis on Related 2-Aminopyridinium Salts
| Compound | Dominant Intermolecular Contacts | Percentage Contribution | Reference |
|---|---|---|---|
| 2-Amino-3-hydroxypyridinium acesulfamate | O···H / H···O | 43.1% | nih.gov |
| H···H | 24.2% | nih.gov | |
| Bis(2-aminopyridinium) hexachloridostannate(IV) | H···Cl | 47.3% | iucr.org |
| H···H | 21.1% | iucr.org |
This data illustrates the prevalence of hydrogen bonds and van der Waals forces in defining the crystal packing of 2-aminopyridinium salts. Such analyses are fundamental for crystal engineering, allowing for the rational design of new materials with desired physical properties based on an understanding of their intermolecular interactions.
Biological and Pharmacological Applications of 2 Aminopyridine 3 Sulfonic Acid Derivatives
Antimicrobial Efficacy
The antimicrobial properties of 2-aminopyridine (B139424) derivatives are a key area of research, with numerous studies highlighting their effectiveness against a spectrum of microbial pathogens.
Derivatives of 2-aminopyridine have shown notable antibacterial activity, particularly against Gram-positive bacteria. In one study, a series of newly synthesized 2-amino-3-cyanopyridine (B104079) derivatives were evaluated for their antimicrobial potential. nih.govnih.gov Among the tested compounds, one derivative, designated as 2c, exhibited significant activity against the Gram-positive strains Staphylococcus aureus and Bacillus subtilis, with a minimum inhibitory concentration (MIC) value of 0.039 µg/mL. nih.govnih.gov However, this particular series of compounds did not show any activity against the tested Gram-negative bacteria or yeasts. nih.gov The presence of a cyclohexylamine (B46788) moiety was suggested to be crucial for the observed antibacterial activity against Gram-positive bacteria. nih.gov
Other research on 2-amino-3-cyanopyridines also demonstrated antibacterial effects against both E. coli (Gram-negative) and B. subtilis (Gram-positive). bohrium.comresearchgate.net In a different study, N-alkylated pyridine-based organic salts were synthesized and tested for their antibacterial properties. One of these compounds showed the best activity against S. aureus and E. coli at a concentration of 100 μg/mL. nih.gov Furthermore, some 3-aminoimidazo[1,2-a]pyridine derivatives have been shown to be effective against various bacterial strains, with one compound exhibiting a lower MIC value against E. coli than the standard antibiotic Gentamicin. najah.edu
Table 1: Antibacterial Activity of Selected 2-Aminopyridine Derivatives
| Compound/Derivative | Bacterial Strain | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| Compound 2c (a 2-amino-3-cyanopyridine derivative) | Staphylococcus aureus | 0.039 | nih.govnih.gov |
| Compound 2c (a 2-amino-3-cyanopyridine derivative) | Bacillus subtilis | 0.039 | nih.govnih.gov |
| Compound 3c (a 2-amino-4-aryl-3-cyanopyridine) | Escherichia coli | Substantial effect | bohrium.comresearchgate.net |
| Compound 3c (a 2-amino-4-aryl-3-cyanopyridine) | Bacillus subtilis | Substantial effect | bohrium.comresearchgate.net |
| Compound 91 (a 3-amino-6-floroimidazo[1,2-a]pyridine derivative) | Escherichia coli | 15.625 | najah.edu |
| N-alkylated pyridine (B92270) salt (Compound 66) | Staphylococcus aureus | 56 ± 0.5% inhibition at 100 µg/mL | nih.gov |
| N-alkylated pyridine salt (Compound 66) | Escherichia coli | 55 ± 0.5% inhibition at 100 µg/mL | nih.gov |
The 2-aminopyridine scaffold is also a constituent of compounds with significant antifungal properties. researchgate.net Studies have shown that derivatives of 2-aminopyridine can be effective against a range of fungal pathogens, including species of Candida and Aspergillus. nih.govijpsjournal.com For instance, certain nicotinic acid benzylidene hydrazide derivatives, which contain a pyridine ring, were found to be active against Candida albicans and Aspergillus niger. nih.gov
In a study focused on novel arylsulfonamides, some compounds exhibited fungistatic activity against various Candida species, including C. albicans, C. parapsilosis, and C. glabrata, with MIC values ranging from 0.125 to 1 mg/mL. nih.gov Another study on 1,3,4-oxadiazoles reported two compounds, LMM5 and LMM11, to be effective against C. albicans with a MIC of 32 μg/ml, suggesting a fungistatic profile. frontiersin.org Furthermore, derivatives of amyrin pentacyclic triterpene have shown potential antifungal activity against Candida spp., with some derivatives inhibiting all tested species at concentrations ranging from 30 to 250 µg/ml. nih.gov
Research into benzofuran (B130515) derivatives, which can be structurally related to certain heterocyclic compounds, has also revealed antifungal potential. These studies indicate that specific structural features are important for antifungal activity, which was tested against pathogenic fungi like Cryptococcus neoformans and Aspergillus fumigatus. nih.gov Similarly, novel Fmoc-protected 1,2,4-triazolyl-α-amino acids and their dipeptides have been synthesized and evaluated for their antifungal activity against various Aspergillus species, with some showing greater potency than the standard drug fluconazole. mdpi.com
Table 2: Antifungal Activity of Selected Compounds with Structural Similarities to 2-Aminopyridine Derivatives
| Compound/Derivative Class | Fungal Strain | Activity (MIC) | Reference |
|---|---|---|---|
| Arylsulfonamide (Compound 3) | Candida spp. | 0.125 - 1 mg/mL | nih.gov |
| 1,3,4-Oxadiazole (LMM5 and LMM11) | Candida albicans | 32 µg/mL | frontiersin.org |
| Amyrin formiate and acetate (B1210297) derivatives | Candida spp. | 30 - 250 µg/mL | nih.gov |
| Dipeptide 7a (a 1,2,4-triazolyl derivative) | Aspergillus versicolor | IC50 of 169.94 µM | mdpi.com |
| Dipeptide 7a (a 1,2,4-triazolyl derivative) | Aspergillus flavus | IC50 of 176.69 µM | mdpi.com |
Antioxidant Activity and Reactive Oxygen Species Scavenging Mechanisms
Derivatives of 2-aminopyrimidine (B69317) have been noted for their antioxidant properties. ijpsjournal.com The antioxidant capacity of chemical compounds is often evaluated through their ability to scavenge reactive oxygen species (ROS). nih.gov The accumulation of L-amino acid oxidase (LAAO), an enzyme that can be found in some bacteria, is positively associated with the cell's ROS-scavenging capability, indicating a link between amino acid metabolism and oxidative stress response. nih.gov
The mechanisms by which these compounds exert their antioxidant effects can vary. For some heterocyclic compounds, it is suggested that the presence of nitrogen and sulfur atoms in their core structure contributes to their antioxidant potential through mechanisms such as hydrogen atom transfer (HAT) and single electron transfer-proton transfer (SETPT). nih.gov In the context of some 2-aminothiazole (B372263) and 2-aminopyridine derivatives, those with significant antioxidant potential were selected for further investigation into their anticancer properties, suggesting a potential link between these two biological activities. nih.gov
Antiproliferative and Anticancer Properties
The 2-aminopyridine moiety is a key pharmacophore in a number of compounds with demonstrated antiproliferative and anticancer activities. nih.govresearchgate.net Several derivatives have been synthesized and evaluated for their potential to inhibit the growth of various cancer cell lines.
For instance, amino acid conjugates of 2-aminopyridine have been investigated as potential anticancer agents. nih.gov Certain derivatives from this class, specifically S3c, S5b, and S6c, showed promising inhibitory activity against cisplatin-resistant ovarian cancer cell lines. nih.gov Compound S3c was particularly active, with IC50 values of 15.57 µM and 11.52 µM in parent and resistant cell lines, respectively. nih.gov
In another study, 2-amino thiophene (B33073) derivatives were analyzed for their antiproliferative effects on human cervical adenocarcinoma (HeLa) and human pancreatic adenocarcinoma (PANC-1) cell lines. nih.gov These compounds demonstrated significant antiproliferative potential, with some derivatives showing efficiency comparable to or higher than the standard drug doxorubicin. nih.gov Importantly, these derivatives also showed a protective effect on non-tumor cell lines. nih.gov The mechanism of action for these thiophene derivatives was found to involve interference with the cell cycle progression, leading to a cytostatic effect. nih.gov
Table 3: Antiproliferative Activity of Selected 2-Aminopyridine and Related Derivatives
| Compound/Derivative | Cancer Cell Line | Activity (IC50) | Reference |
|---|---|---|---|
| Compound S3c (an aminothiazole derivative) | Ovarian Cancer (A2780) | 15.57 µM | nih.gov |
| Compound S3c (an aminothiazole derivative) | Cisplatin-Resistant Ovarian Cancer (A2780CISR) | 11.52 µM | nih.gov |
| Thiophene Derivatives (e.g., 6CN14, 7CN09) | HeLa, PANC-1 | Significant antiproliferative potential | nih.gov |
Antiviral Potentials (e.g., against HIV, HCV)
The 2-aminopyridine scaffold is also present in molecules with antiviral properties, including activity against Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV). researchgate.net A variety of derivatives containing the 2-aminopyridine or a related heterocyclic structure have been synthesized and evaluated for their potential to inhibit viral replication.
In the context of anti-HIV research, a series of 2-amino- and 2-carboxamido-3-arylsulfonylthiophenes were prepared and evaluated. nih.gov Some of these 2-aminothiophenes showed moderate and selective activity against HIV-1, with one compound, 2-amino-3-(2-nitrophenylsulfonyl)thiophene, having an EC50 of 3.8 µg/mL. nih.gov Furthermore, a series of imidazo[1,2-a]pyridine-Schiff base derivatives were synthesized and tested for their antiviral activity against HIV-1 and HIV-2. rsc.org One of these compounds displayed EC50 values of 82.02 and 47.72 μg/ml against HIV-1 and HIV-2, respectively. rsc.org Other research has focused on lipopeptide HIV fusion inhibitors, with one such inhibitor, LP-19, showing potent anti-HIV activity with an average IC50 of 0.50 nM against a range of HIV clinical isolates. nih.gov
Regarding other viruses, aminopyrimidine derivatives have been identified as potential multiflavivirus antiviral compounds, showing activity against Zika virus (ZIKV), Yellow Fever Virus (YFV), and Dengue virus (DENV). nih.gov Additionally, sulfonamides with a heterocyclic periphery have been reviewed as potential antiviral agents against a broad spectrum of viruses. mdpi.com
Table 4: Antiviral Activity of Selected 2-Aminopyridine and Related Derivatives
| Compound/Derivative | Virus | Activity | Reference |
|---|---|---|---|
| 2-amino-3-(2-nitrophenylsulfonyl)thiophene | HIV-1 | EC50 = 3.8 µg/mL | nih.gov |
| Imidazo[1,2-a]pyridine-Schiff base (Compound 4a) | HIV-1 | EC50 = 82.02 µg/mL | rsc.org |
| Imidazo[1,2-a]pyridine-Schiff base (Compound 4a) | HIV-2 | EC50 = 47.72 µg/mL | rsc.org |
| LP-19 (Lipopeptide fusion inhibitor) | HIV (clinical isolates) | Average IC50 = 0.50 nM | nih.gov |
| Aminopyrimidine derivatives | ZIKV, YFV, DENV | EC50 ranging from 4.21 to 37.51 µM | nih.gov |
Anti-inflammatory Investigations
Derivatives of 2-aminopyridine have demonstrated notable anti-inflammatory properties. researchgate.netnih.govijpbs.net The 2-aminopyridine scaffold is a key component in several known anti-inflammatory drugs, such as piroxicam (B610120), tenoxicam, and sulfasalazine. ijpbs.net The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit key enzymes in the inflammatory cascade. For instance, some derivatives have shown the ability to inhibit cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, key mediators of inflammation. mdpi.com
Research into novel anti-inflammatory agents has led to the synthesis and evaluation of various 2-aminopyridine derivatives. For example, studies on new thiourea (B124793) derivatives of naproxen (B1676952), a well-known nonsteroidal anti-inflammatory drug (NSAID), have shown promising anti-inflammatory activity in vivo. nih.gov Similarly, the development of triazino[2,3-c]quinazolines through bioisosteric replacement has yielded compounds with significant anti-inflammatory effects, demonstrating the potential for modifying existing scaffolds to enhance activity. mdpi.com One such compound, 2-((1-(3-methyl-2-oxo-2H- biosynth.comimist.maacs.orgtriazino[2,3-c]quinazolin-6-yl)ethyl)thio)acetic acid, exhibited an anti-inflammatory activity of 53.41% in a carrageenan-induced paw edema model. mdpi.com
Enzyme Inhibition Studies (e.g., Acetylcholinesterase, Cyclooxygenase)
The inhibitory activity of 2-aminopyridine-3-sulfonic acid derivatives extends to a range of enzymes beyond those directly involved in inflammation. This includes enzymes like acetylcholinesterase (AChE) and various lipoxygenases (LOXs).
Acetylcholinesterase Inhibition: While specific studies on this compound derivatives as AChE inhibitors are not extensively detailed in the provided results, the broader class of 2-aminopyridine derivatives has been investigated for anti-Alzheimer properties, which often involves the inhibition of AChE. researchgate.netijpbs.net
Cyclooxygenase and Lipoxygenase Inhibition: Several studies have highlighted the potential of pyridine-sulfonamide derivatives as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. nih.govnih.gov For instance, a series of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives were identified as potent and selective inhibitors of 12-lipoxygenase (12-LOX), with some compounds exhibiting nanomolar potency. nih.gov These inhibitors also demonstrated favorable absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov In another study, while new thiourea derivatives of naproxen did not show significant COX-2 inhibition, some compounds were potent inhibitors of 5-lipoxygenase (5-LOX), with one derivative showing an IC50 value of 0.30 μM. nih.gov The inhibition of these enzymes is a key mechanism for the anti-inflammatory effects of these compounds.
Furthermore, 2-aminopyridine analogs have been found to inhibit both isocitrate lyase (ICL) and malate (B86768) synthase G (MS), two enzymes of the glyoxylate (B1226380) shunt in Pseudomonas aeruginosa, suggesting their potential as antibacterial agents. nih.gov
Design and Development of Pyridine-Sulfonamide Scaffolds in Medicinal Chemistry
The pyridine-sulfonamide scaffold is a privileged structure in medicinal chemistry, serving as a foundation for the development of a wide array of therapeutic agents. nih.govajchem-b.comnih.govrsc.org This is due to several advantageous properties, including ease of synthesis, low toxicity, high bioavailability, and the ability to form stable complexes with various biological targets. ajchem-b.comrsc.org The versatility of this scaffold allows for the creation of diverse chemical libraries for screening against different diseases. nih.govrsc.org
The synthesis of these scaffolds often starts from 2-aminopyridine, which can be readily modified. imist.maimist.ma For example, new series of imidazole[1,2-a]pyridine-sulfonamides have been designed and synthesized from 2-aminopyridine. imist.maimist.ma These synthetic efforts are often guided by computational methods like molecular docking and DFT analysis to predict the drug-like properties of the resulting compounds. imist.maimist.ma
Structure-Activity Relationship (SAR) Studies in Biological Contexts
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of pyridine-sulfonamide derivatives. These studies involve systematically modifying the chemical structure of a compound and evaluating the effect of these changes on its biological activity.
For example, in the development of 12-lipoxygenase inhibitors, SAR studies of a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold revealed that specific substitutions on the benzenesulfonamide (B165840) ring led to compounds with nanomolar potency and high selectivity. nih.gov Similarly, SAR studies on pyrazolo[4,3-c]pyridine sulfonamides as carbonic anhydrase inhibitors showed that the nature of the linker between the benzenesulfonamide and the pyrazolopyridine moiety significantly influenced the inhibitory activity against different carbonic anhydrase isoforms. mdpi.com For instance, an N-methylpropionamide linker was found to be favorable for inhibiting human carbonic anhydrase I (hCA I). mdpi.com
SAR studies have also been applied to pyrazolo[3,4-b]pyridine derivatives to understand the structural requirements for their antimicrobial activity. researchgate.net These studies help in identifying the key pharmacophoric features responsible for the observed biological effects.
Ligand-Receptor Interactions and Pharmacophore Site Identification
Understanding the interactions between a ligand (the drug molecule) and its receptor is fundamental to rational drug design. Molecular docking and other computational techniques are employed to predict the binding modes of this compound derivatives within the active sites of their target enzymes or receptors. imist.ma
For instance, in the design of new sulfonamides derived from 2-aminopyridine, molecular docking was used to investigate the interactions of the synthesized compounds with their biological targets. imist.maimist.ma These studies help in identifying the key amino acid residues involved in the binding and in understanding the forces that stabilize the ligand-receptor complex. This information is then used to identify the pharmacophore, which is the essential three-dimensional arrangement of functional groups required for biological activity.
Broader Bioactivity Profiles (e.g., Anti-ulcer, Psychotropic Effects)
Beyond their anti-inflammatory and enzyme-inhibiting properties, derivatives of 2-aminopyridine and related sulfonamides exhibit a wide range of other biological activities.
Anti-ulcer and Psychotropic Effects: Imidazo[1,2-a]pyridine derivatives, which can be synthesized from 2-aminopyridine, have shown potential as anti-ulcer agents. imist.ma Additionally, some 2-aminopyridine derivatives have been investigated for their pharmacological effects on the nervous system, including myorelaxant properties and the ability to enhance cognition, suggesting potential psychotropic applications. biosynth.com For example, 2-amino-5-chloro-pyridine-3-sulfonic acid amide has been shown to have vasodilator and muscle relaxant properties. biosynth.com
Other Bioactivities: The 2-aminopyridine scaffold is present in compounds with a vast array of pharmacological activities, including antibacterial, antiviral, antifungal, anticancer, and antidiabetic properties. researchgate.netimist.maacs.org This broad bioactivity underscores the importance of this chemical moiety in drug discovery and development.
Applications in Materials Science and Industrial Chemistry
Coordination Chemistry and Metal Complexation
The unique structural arrangement of 2-aminopyridine-3-sulfonic acid, featuring a pyridine (B92270) ring, an amino group, and a sulfonic acid group, suggests its potential as a versatile ligand in coordination chemistry. These functional groups offer multiple potential binding sites for metal ions. However, detailed studies on its complexation with many common metals are not extensively reported.
Detailed research on the synthesis and structural characterization of metal complexes of this compound with copper(II), silver(I), zinc(II), and ruthenium(III) is not widely available in the surveyed literature.
A summary of metal complexes with related aminopyridine ligands is presented below for contextual understanding.
| Ligand | Metal Ion(s) | Coordination Geometry | Reference |
| 3-Aminopyridine (B143674) | Copper(II) | Square Planar | nih.gov |
| 2-Aminopyrazine | Ruthenium(III) | Octahedral | researchgate.net |
| 2-Amino-3-hydroxypyridine | Cobalt(II), Copper(II) | Not specified | researchgate.net |
| 2-Aminopyridine-5-sulfonic acid | Silver(I) | 2D Network | researchgate.net |
This table presents data for related compounds, as specific information for this compound is not available.
The use of this compound in the specific design of coordination polymers or Metal-Organic Frameworks (MOFs) is not well-documented. However, research into the isomeric ligand, 2-aminopyridine-5-sulfonic acid, has shown its capability to form a two-dimensional coordination polymer with silver(I). researchgate.net In this structure, the silver ions are linked by strong interactions with the pyridine and amino groups, and weaker interactions with the sulfonate group. researchgate.net
The broader field of MOFs often utilizes ligands containing sulfonic acid groups to enhance properties like proton conductivity or to act as catalytic sites. researchgate.netnih.govnih.govrsc.org For example, sulfonic acid functionalized MOFs have been synthesized and used as catalysts in organic reactions. rsc.org While this demonstrates the potential utility of the sulfonate group in MOF design, specific examples employing this compound as the primary building block are not found in the available literature.
There is no available research indicating the use of this compound as an ionophore. However, the parent structure of 2-aminopyridine (B139424) is a known fluorophore and its derivatives have been successfully developed as fluorescent chemosensors. researchgate.net For example, certain 2-aminopyridine derivatives have been shown to act as 'switch-off' fluorescent sensors for the selective detection of Fe³⁺ and Hg²⁺ ions. researchgate.net Other rhodamine-aminopyridine-based sensors have also been developed for detecting Fe³⁺ in aqueous solutions and in living cells. researchgate.net Additionally, 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives have been studied as fluorescent molecular sensors for monitoring photopolymerization processes. mdpi.com These examples highlight the potential of the 2-aminopyridine scaffold in sensor applications, although specific studies on the 3-sulfonic acid derivative for this purpose are not documented.
Dye and Pigment Chemistry
The application of this compound in the synthesis of dyes and pigments is not extensively reported.
The direct use of this compound for the synthesis of acid anthraquinone (B42736) dyes has not been found in the surveyed scientific literature. However, a related process has been described where 2-aminopyridine (not the sulfonic acid derivative) is condensed with bromamine (B89241) acid to produce 1-amino-4-(2-amino pyridinyl)anthraquinone-2-sulfonic acid. researchgate.net This intermediate is then diazotized and coupled with various naphthalene-based components to create a series of acid anthraquinone dyes. researchgate.net These dyes have shown good performance on wool, silk, and nylon fibers. researchgate.net
Azo dyes are a major class of synthetic colorants, typically produced through a diazotization reaction of a primary aromatic amine followed by a coupling reaction with an electron-rich species. pbworks.comnih.gov As a primary aromatic amine, this compound possesses the necessary functional group to undergo diazotization and subsequently act as a diazo component in the synthesis of azo dyes. However, despite the theoretical possibility, no specific examples or detailed studies of its use in the formation of azo dyes are documented in the available literature. General procedures for creating azo dyes often involve various aminobenzenesulfonic acids or other heterocyclic amines. pbworks.comunb.ca
Catalysis and Organocatalysis
While direct catalytic applications of this compound are not extensively documented, its derivatives, particularly 2-aminopyridine-3-sulfonyl chlorides, have demonstrated notable reactivity that suggests catalytic potential. In a notable study, 2-aminopyridine-3-sulfonyl chlorides were found to facilitate the oxidative reaction with tertiary amines in the presence of air to produce sulfonylethenamines without the need for an external catalyst. researchgate.netresearchgate.net In this reaction, the 2-aminopyridine-3-sulfonyl chloride appears to play a dual role by promoting the aerobic oxidation of the amine and electrophilically trapping the resulting enamine. researchgate.netresearchgate.net
The tentative reaction pathway involves the formation of an N-2-amino-pyridinyl-3-sulfonyl-N,N,N-trialkylammonium chloride intermediate, which then undergoes oxidative degradation to an enamine and this compound. researchgate.net This process highlights the intrinsic reactivity of the sulfonyl chloride derivative, which could be harnessed in broader catalytic systems.
Furthermore, while not utilizing this compound as the catalyst itself, related research has shown the use of 2-aminopyridine as a key reactant in multicomponent reactions catalyzed by other sulfonic acids. For instance, a mesoporous bifunctional organocatalyst supported chlorosulfonic acid has been effectively used for the one-pot, three-component synthesis of 1,8-naphthyridines from aromatic aldehydes, malononitrile, and 2-aminopyridine, achieving excellent yields of 85–95%. rsc.org
Development of Optically Active Materials
The development of materials with unique optical properties is a significant area of modern materials science. Derivatives of 2-aminopyridine have shown promise in this domain, particularly in nonlinear optics and luminescence.
Nonlinear optical (NLO) materials are crucial for applications in laser technology, optical computing, and telecommunications. Certain organic compounds, including some 2-aminopyridine derivatives, are known to exhibit significant NLO effects. Research into metal-organic NLO single crystals has highlighted the potential of incorporating 2-aminopyridine. For example, 2-aminopyridine bis(thiourea) zinc sulphate (2-APTZS) has been grown and identified as a promising NLO material.
While direct studies on the NLO properties of this compound are limited, the broader class of aminopyridine-containing compounds is an active area of investigation for NLO applications.
Luminescent materials are essential for various applications, including displays, sensors, and bio-imaging. The pyridine core, when appropriately substituted, can give rise to fluorescent compounds. Studies have shown that 2-amino-3-cyanopyridine (B104079) derivatives can exhibit fluorescence, with the emission properties being influenced by the solvent polarity. abo.fi
Furthermore, metal complexes involving aminopyridine ligands are a well-established class of luminescent materials. Transition metal complexes with ligands such as substituted terpyridines have been shown to display tunable photoluminescent properties. mdpi.comnih.gov For example, the incorporation of different aryl substituents on the terpyridine scaffold, which can be conceptually related to the functional groups on this compound, allows for the fine-tuning of emission wavelengths. nih.gov The development of luminescent metal complexes often involves the coordination of metal ions with nitrogen-containing heterocyclic ligands like aminopyridines. nih.govekb.eg
Applications in Organic Electronics and Functional Materials
Organic electronics is a rapidly growing field focused on the use of carbon-based materials in electronic devices such as organic light-emitting diodes (OLEDs), organic photovoltaic cells (OPVs), and organic field-effect transistors (OFETs). Pyridine-containing compounds are of interest for these applications due to their electron-deficient nature, which can facilitate electron transport.
While specific applications of this compound in organic electronics are not yet well-defined in the literature, the development of organic semiconductor materials containing pyridine has been reported. These materials leverage the electron-deficient properties of the pyridine ring to enhance electron transport capabilities. google.com The synthesis of functional polymers from aminopyridine derivatives has also been explored. For instance, 2-aminopyridine-3-carboxylic acid has been used as a reactant to synthesize organo-soluble and thermally stable poly(thiourea-amide-imide) polymers. sigmaaldrich.com
Anticorrosion Properties and Surface Interactions
The ability of organic molecules to adsorb onto metal surfaces and inhibit corrosion is of immense industrial importance. Various 2-aminopyridine derivatives have been investigated as effective corrosion inhibitors for different metals in acidic environments.
The inhibitive action of these compounds is attributed to their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. This adsorption is facilitated by the presence of heteroatoms (N, S, O) and aromatic rings in the molecular structure, which can interact with the metal surface.
Studies on 2-aminopyridine have shown it to be a good corrosion inhibitor for mild steel in both hydrochloric and sulfuric acid solutions. researchgate.net The adsorption of 2-aminopyridine on the steel surface was found to follow the Langmuir adsorption isotherm. researchgate.net Similarly, synthesized 2-aminopyridine derivatives, such as 2-(butylamino)-4-phenylnicotinonitrile, have demonstrated high inhibition efficiency for carbon steel in sulfuric acid. rsc.org
The following table summarizes the corrosion inhibition efficiency of some 2-aminopyridine derivatives on carbon steel.
| Inhibitor | Concentration (M) | Medium | Temperature (°C) | Inhibition Efficiency (%) | Reference |
| 2-(butylamino)-4-phenylnicotinonitrile | 5x10⁻⁴ | 0.5 M H₂SO₄ | 20 | 97.45 | rsc.org |
| 2-(propylamino)-4-phenylnicotinonitrile | Not Specified | 0.5 M H₂SO₄ | Not Specified | Not Specified | rsc.org |
| 2-(methylamino)-4-phenylnicotinonitrile | Not Specified | 0.5 M H₂SO₄ | Not Specified | Not Specified | rsc.org |
| 2-aminopyridine | Not Specified | HCl / H₂SO₄ | Not Specified | Good | researchgate.net |
These findings suggest that the functional groups on the pyridine ring play a significant role in the anticorrosion properties, indicating that this compound could also exhibit interesting surface interaction and corrosion inhibition capabilities.
Future Research Directions and Emerging Trends
Exploration of Novel and Greener Synthetic Pathways for 2-Aminopyridine-3-sulfonic Acid
The future of chemical synthesis is intrinsically linked to the principles of green chemistry, focusing on efficiency, safety, and minimal environmental impact. Research into the synthesis of this compound and its derivatives is increasingly aligning with these principles. A major trend is the development of multicomponent one-pot reactions (MCRs), which offer significant advantages by combining several reaction steps into a single operation, thereby saving time, energy, and reducing waste. researchgate.netnih.govsemanticscholar.org
Recent studies have demonstrated the successful synthesis of various 2-aminopyridine (B139424) derivatives using MCRs under solvent-free or eco-friendly solvent conditions. nih.govsemanticscholar.orgmdpi.com For instance, one approach involves the reaction of enaminones with other starting materials without any solvent, providing a simple, fast, and clean method. nih.govmdpi.com Another innovative strategy employs a one-pot, three-component cascade that combines Knoevenagel condensation and nucleophilic aromatic substitution (SNAr) reactions in ethanol, achieving high yields with operational simplicity. researchgate.net
Furthermore, catalyst-free methodologies are gaining traction. An environmentally friendly method has been developed for the synthesis of 2-aminopyridine derivatives through the nucleophilic substitution and hydrolysis of 2-fluoropyridine (B1216828) and acetamidine (B91507) hydrochloride, using the latter as an inexpensive ammonia (B1221849) source. researchgate.net The classic Chichibabin reaction, which produces 2-aminopyridine derivatives from pyridine (B92270) and sodium amide, is also being revisited and refined. nih.gov These approaches not only enhance the efficiency and accessibility of these compounds but also significantly broaden the available substrate scope, allowing for greater molecular diversity. researchgate.netmdpi.com
Advanced Computational Design and Virtual Screening of Derivatives for Specific Biological Targets
Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design and rapid screening of vast libraries of chemical compounds for specific biological activities. researchgate.net This in silico approach is being increasingly applied to derivatives of this compound to identify promising candidates for therapeutic intervention.
Molecular docking is a key computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. nih.gov This method has been successfully used to study 2-aminopyridine derivatives as potential inhibitors for a range of biological targets, including:
Anticancer Agents: Derivatives have been designed and evaluated as inhibitors of phosphoinositide-3-kinase (PI3Kδ) for hematological cancers, researchgate.net ubiquitin-specific peptidase 7 (USP7) for colorectal carcinoma, tandfonline.com and beta-catenin (CTNNB1) in colorectal cancer cell lines. researchgate.net
Antibacterial Agents: Docking studies have provided insights into the interactions between 2-aminopyridine derivatives and bacterial targets like S. aureus and B. subtilis, helping to explain their observed antimicrobial activity. nih.govnih.gov
Beyond docking, researchers utilize a suite of computational tools to predict the drug-likeness of these compounds. This includes the analysis of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties and adherence to established guidelines like Lipinski's rule of five. mdpi.comresearchgate.net This virtual screening process helps to prioritize the most promising compounds for wet-lab synthesis and biological testing, significantly accelerating the drug discovery pipeline and reducing costs. researchgate.net
The table below summarizes findings from several computational studies on 2-aminopyridine derivatives, showcasing their potential against various biological targets.
| Derivative Class | Biological Target | Computational Method(s) | Key Findings |
| N-protected/deprotected amino acid derivatives | Beta-catenin (CTNNB1) | Molecular Docking, ADME profiling | Favorable binding energies and interactions with the target protein. researchgate.net |
| 2-amino-3-cyanopyridines | S. aureus (PDB: 4URM), B. subtilis (PDB: 2RHL) | Molecular Docking (MOE), ADME-T prediction | Strong H-bond interactions with bacterial targets, correlating with experimental antibacterial activity. mdpi.comnih.gov |
| Substituted 2-aminopyridines | USP7 | Molecular Docking, SPR-based binding assay | Identification of compounds with significant binding interactions and ability to promote MDM2 degradation. tandfonline.com |
| Substituted 2-aminopyridines | PI3Kδ | Molecular Docking, in silico ADMET evaluation | Discovery of a lead compound with superior PI3Kδ inhibitory activity and drug-like properties. researchgate.net |
Integration of this compound Derivatives into Nanotechnology for Targeted Applications
The convergence of nanotechnology and chemistry is opening up new frontiers in medicine and materials science. The functionalization of nanoparticles with specific chemical moieties can enhance their stability, biocompatibility, and targeting capabilities. The sulfonic acid group of this compound is particularly well-suited for this purpose.
Sulfonic acid-functionalized nanoparticles have demonstrated significant potential in various applications. mdpi.com Magnetic nanoparticles (e.g., Fe₃O₄) coated with silica (B1680970) and functionalized with sulfonic acid groups have been developed as highly efficient, magnetically recoverable catalysts for organic synthesis. nih.govnih.gov This approach combines the catalytic activity of the acid group with the ease of separation offered by the magnetic core. nih.govnih.gov
In the realm of drug delivery, the surface functionalization of nanoparticles is critical for loading therapeutic agents and targeting specific cells. patsnap.com Gold nanoparticles functionalized with water-soluble hosts like p-sulfonatocalix nih.govarene have been used for the pH- and temperature-responsive release of the anticancer drug doxorubicin. patsnap.com The sulfonic acid groups enhance the water solubility and biocompatibility of the nanoparticle system. patsnap.com Similarly, functionalization with sulfonic acids has been reported to improve the bioactivity and colloidal stability of various nanoparticle systems, enabling stronger electrostatic adsorption of biomolecules for targeted delivery. mdpi.com The integration of this compound onto such nanoparticle platforms could create sophisticated systems for targeted drug delivery, bioimaging, and nanocatalysis.
Development of Smart Materials and Responsive Systems Incorporating the this compound Scaffold
"Smart" or "responsive" materials, which undergo significant changes in their properties in response to external stimuli, are a major focus of modern materials science. rsc.org The unique chemical features of the this compound scaffold make it an attractive component for designing such advanced materials.
Thermoresponsive and pH-Responsive Polymers: The aminopyridine moiety is a key building block in creating polymers that respond to changes in temperature and pH. researchgate.net For example, polymers containing a 2,6-diaminopyridine (B39239) motif have been shown to exhibit tunable upper critical solution temperature (UCST) behavior in water/alcohol mixtures. researchgate.net Azopyridine, a related compound, combines the photoresponsive nature of an azo group with the pH-responsiveness of the pyridine ring, making it a versatile actuator for designing multi-responsive materials. patsnap.com
Stimuli-Responsive Drug Release: A molecularly imprinted polymer (MIP) was synthesized using azobenzene (B91143) monomers for the controlled, light- and thermo-responsive release of 4-aminopyridine (B3432731), a potassium channel blocker. researchgate.net This demonstrates the potential for creating sophisticated drug delivery systems based on aminopyridine recognition.
Sensors and Conductive Materials: The sulfonic acid group is valuable for creating sensor materials and conductive polymers. nih.govmdpi.com Sulfanilic acid, an isomer of aminobenzenesulfonic acid, has been incorporated into electroactive materials for detecting gases, biomolecules, and environmental pollutants. mdpi.com Multifunctional hydrogels based on 2-acrylamido-2-methylpropane sulfonic acid have been developed as highly sensitive strain sensors capable of monitoring human movements. nih.gov
By combining the aminopyridine and sulfonic acid functionalities, novel polymers and hydrogels could be designed with dual-responsive characteristics, finding applications in targeted drug delivery, tissue engineering, and flexible electronics. researchgate.netnih.govrsc.org
Multi-Omics Approaches to Understand the Biological Impact of Derivatives
To fully comprehend the complex biological effects of new drug candidates, researchers are moving beyond single-target analyses to a more holistic, systems-level view. Multi-omics is a cutting-edge approach that integrates data from various biomolecular levels—including genomics (DNA), transcriptomics (RNA), proteomics (proteins), and metabolomics (metabolites)—to build a comprehensive picture of a biological system. nih.gov
This integrative strategy is revolutionizing drug discovery by:
Identifying Novel Drug Targets: By analyzing how a compound affects multiple cellular pathways simultaneously, multi-omics can uncover previously unknown mechanisms of action and identify new therapeutic targets. nih.gov
Discovering Biomarkers: It can reveal molecular signatures associated with drug response or resistance, paving the way for personalized medicine where treatments are tailored to a patient's specific molecular profile. nih.gov
Predicting Drug Efficacy and Toxicity: A systems-level understanding helps in predicting how a drug will behave in a complex biological environment, improving the chances of clinical success. nih.gov
While specific multi-omics studies on this compound are still emerging, this approach holds immense promise. By applying transcriptomic and proteomic profiling to cells treated with its derivatives, researchers could map the cellular pathways these compounds modulate. tandfonline.comnih.gov Metabolomic analysis could further illuminate disruptions in biochemical networks, providing a deep understanding of the drug's impact and helping to validate its mechanism of action. The systematic integration of these datasets will be crucial for the efficient clinical development of novel drugs derived from the 2-aminopyridine scaffold.
Elucidation of Complex Reaction Mechanisms and Catalytic Cycles
A deep understanding of reaction mechanisms is fundamental to optimizing existing synthetic methods and discovering new transformations. Future research will continue to probe the intricate pathways and catalytic cycles involving this compound and its precursors.
A notable example is the study of the oxidative reaction between 2-aminopyridine-3-sulfonyl chlorides and tertiary amines. nih.govmdpi.com This reaction, which produces sulfonylethenamines, proceeds in the presence of air. nih.govmdpi.com Mechanistic studies suggest a fascinating dual role for the 2-aminopyridine-3-sulfonyl chloride. It appears to not only act as an electrophile that traps the resulting enamine but also promotes the aerobic oxidation of the amine itself. nih.govmdpi.com
A tentative reaction pathway involves several key steps:
Formation of an initial adduct between the sulfonyl chloride and the tertiary amine.
Aerobic oxidation of the amine to form an iminium cation intermediate.
Reaction of the iminium ion to form an enamine.
Electrophilic trapping of the enamine by another molecule of the sulfonyl chloride to yield the final sulfonylethenamine product. mdpi.com
Further elucidation of such complex mechanisms, using a combination of experimental techniques (like kinetic studies and isotopic labeling) and computational modeling, will be a key research focus. This knowledge will enable chemists to control reaction outcomes with greater precision, improve yields, and design novel catalytic cycles that leverage the unique reactivity of the this compound scaffold.
Sustainable Industrial Applications and Environmental Remediation Potentials
The principles of sustainability are increasingly influencing industrial chemistry, from the synthesis of pharmaceuticals to the remediation of environmental contaminants. The this compound structure is relevant to both of these areas.
Industrial Applications: 2-Aminopyridine itself is a vital starting material in the production of numerous drugs, including the anti-inflammatory piroxicam (B610120) and the antihistamine tripelennamine. Greener and more efficient synthetic routes to its derivatives, such as the sulfonic acid variant, could streamline the manufacturing of existing and future pharmaceuticals. researchgate.netmdpi.com Furthermore, sulfonic acid-functionalized materials are widely used as solid acid catalysts in industrial processes like esterification and alkylation, offering a reusable and more environmentally friendly alternative to liquid mineral acids. Magnetic nanoparticle-supported sulfonic acid catalysts, for instance, show high activity and can be easily recovered and reused, a significant advantage for industrial-scale reactions. nih.govnih.gov
Environmental Remediation: Sulfonic acid compounds have shown significant promise in environmental cleanup efforts. patsnap.com Sulphanilic acid, for example, is explored for its ability to degrade organic pollutants like azo dyes and to form complexes with heavy metals in contaminated water and soil. patsnap.com Anionic perfluorinated compounds containing sulfonic acid groups, such as perfluorooctane (B1214571) sulfonic acid (PFOS), are persistent environmental pollutants, and much research is dedicated to their removal from water. This has led to the development of novel sorbent materials, such as cationic polymers, designed to capture these sulfonic acid-containing contaminants through strong electrostatic and hydrophobic interactions. rsc.org The unique properties of this compound could potentially be harnessed to develop new materials for the selective capture or catalytic degradation of specific pollutants.
Q & A
Q. How do steric and electronic effects of the sulfonic acid group influence regioselectivity in heterocyclic reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
